2-Chloro-N-(2,6-diethylphenyl)acetamide

Description

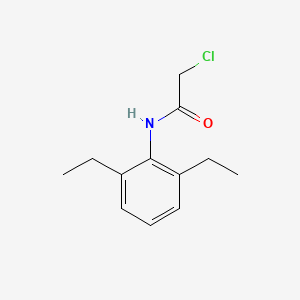

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2,6-diethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-3-9-6-5-7-10(4-2)12(9)14-11(15)8-13/h5-7H,3-4,8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJVHMAYBNQJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50219963 | |

| Record name | 2-Chloro-N-(2,6-diethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Chloroacetyl-2,6-diethylaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6967-29-9 | |

| Record name | 2-Chloro-N-(2,6-diethylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6967-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(2,6-diethylphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006967299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6967-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-(2,6-diethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(2,6-diethylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Chloroacetyl-2,6-diethylaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

135 - 136 °C | |

| Record name | N-Chloroacetyl-2,6-diethylaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Derivatization Methodologies for 2 Chloro N 2,6 Diethylphenyl Acetamide

Synthetic Routes and Reaction Mechanisms

The primary and most well-documented method for the industrial and laboratory-scale synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide involves the acylation of 2,6-diethylaniline (B152787).

Nucleophilic Acyl Substitution from 2,6-Diethylaniline and Chloroacetyl Chloride

The reaction between 2,6-diethylaniline and chloroacetyl chloride is a classic example of nucleophilic acyl substitution. prepchem.comresearchgate.net In this reaction, the nitrogen atom of the amino group in 2,6-diethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The steric hindrance posed by the two ethyl groups on the aniline (B41778) ring influences the reaction rate but does not prevent the reaction.

The mechanism proceeds through a tetrahedral intermediate. The lone pair of electrons on the nitrogen atom of 2,6-diethylaniline attacks the carbonyl carbon of chloroacetyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, and the chloride ion is eliminated as a leaving group, resulting in the formation of the amide bond. The hydrogen chloride (HCl) gas evolved during the reaction is typically neutralized by a base to drive the reaction to completion. chemicalbook.com

Optimized Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often varied include the solvent, temperature, and the type of base used to scavenge the HCl produced. While extensive comparative studies for the diethyl derivative are not abundant in publicly available literature, typical conditions can be inferred from related syntheses. For instance, a high yield of 95% has been reported for the analogous 2-Chloro-N-(2,6-dimethylphenyl)acetamide when the reaction is carried out in 1,2-dichloroethylene with an aqueous sodium hydroxide (B78521) solution at a temperature between 20 and 35°C. prepchem.com Another example, substituting 2,6-dimethylphenylamine, reported a yield of 89%. chemicalbook.com

Reactions are often performed at low to ambient temperatures to control the exothermicity of the reaction between the amine and the highly reactive acyl chloride. The choice of solvent is also critical; non-protic solvents such as toluene, chloroform (B151607), or dichloromethane (B109758) are commonly used. chegg.comneliti.com The selection of the base can also influence the reaction, with options ranging from aqueous sodium hydroxide to organic amines like triethylamine. chegg.com

Table 1: Representative Reaction Conditions for the Synthesis of N-Aryl Acylamides

| Amine | Acylating Agent | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

| 2,6-Xylidine | Chloroacetyl chloride | 1,2-Dichloroethylene | 1N Sodium Hydroxide | 20-35 | 95 | prepchem.com |

| 2,6-Dimethylphenylamine | Chloroacetyl chloride | Not Specified | Not Specified | Not Specified | 89 | chemicalbook.com |

| N-phenyl-1,2-benzenediamine | Chloroacetyl chloride | Chloroform | Triethylamine | -5 to 20 | 60 | chegg.com |

| m-Aminophenol | Chloroacetyl chloride | Tetrahydrofuran | K2CO3 | Room Temperature | 70 | nih.gov |

| p-Aminophenol | Chloroacetyl chloride | Acetic Acid | Sodium Acetate | -2 to Room Temp. | 72 | nih.gov |

This table presents data for analogous reactions to illustrate typical conditions and should be interpreted as representative.

Multi-step Retrosynthesis Strategies and Patent Literature Analysis

From a retrosynthetic perspective, this compound can be disconnected at the amide bond, leading back to 2,6-diethylaniline and a chloroacetyl synthon, such as chloroacetyl chloride or chloroacetic acid. This is the most direct and industrially favored approach.

Alternative, though less common, retrosynthetic strategies could involve the formation of the diethylphenyl moiety at a later stage, but these are generally more complex and less economically viable. The primary focus in the patent literature is the optimization of the direct acylation step. ijpsr.info

Derivatization Studies and Analog Synthesis

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a variety of analogs. These derivatization studies are often aimed at exploring the structure-activity relationships of related compounds in various applications.

Modification of the Amide Nitrogen

The amide nitrogen in this compound can be further substituted. A notable example is the synthesis of 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide, a key component of the herbicide alachlor (B1666766). researchgate.netnih.gov This derivatization involves the reaction of this compound with a source of a methoxymethyl group, such as chloromethyl methyl ether, typically in the presence of a base.

Another potential modification involves the substitution of the chloroacetyl group's chlorine atom with other nucleophiles, which, while not a direct modification of the amide nitrogen's substituent, leads to a wide array of derivatives. For instance, the reaction of the analogous 2-Chloro-N-(2,6-dimethylphenyl)acetamide with diethylamine (B46881) results in the formation of 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide. neliti.com This reaction proceeds via nucleophilic substitution of the chlorine atom by the amine.

Table 2: Examples of Amide Nitrogen and Chloroacetyl Group Derivatization

| Starting Material | Reagent | Derivative | Application/Significance | Reference |

| This compound | Chloromethyl methyl ether | 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide | Herbicide (Alachlor) | researchgate.netnih.gov |

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Diethylamine | 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide | Analog synthesis | neliti.com |

Substitutions on the Phenyl Ring

The derivatization of the phenyl ring of this compound through electrophilic aromatic substitution is less commonly reported in the literature. The presence of the deactivating chloroacetamido group and the sterically hindering diethyl groups would likely make such substitutions challenging. The amide group is an ortho-, para-director, but the steric bulk of the ethyl groups would likely hinder substitution at the ortho positions (positions 3 and 5). Therefore, substitution at the para position (position 4) would be the most probable outcome if a reaction were to occur.

While specific examples of direct substitution on the phenyl ring of this compound are not readily found in the reviewed literature, the synthesis of analogs with pre-existing substitutions on the phenyl ring is a common strategy. This involves starting with a substituted aniline and then performing the acylation with chloroacetyl chloride. For example, various substituted anilines have been used to create a library of N-aryl-2-chloroacetamides for biological screening. nih.gov

Synthesis of Novel Acetamide (B32628) Derivatives for Structure-Activity Relationship (SAR) Studies

The inherent reactivity of the chlorine atom in this compound makes it a versatile precursor for generating a library of derivatives. researchgate.net The primary approach involves the nucleophilic substitution of the chlorine atom, a reaction that allows for the introduction of diverse functional groups and molecular scaffolds. researchgate.net This strategy is fundamental in SAR studies, where systematic structural modifications are made to a lead compound to understand how these changes affect its biological activity.

A common synthetic route for creating derivatives is the chloroacetylation of a corresponding aryl amine. researchgate.net This method has been employed to synthesize a range of N-aryl 2-chloroacetamides. researchgate.net The resulting compounds can then undergo further reactions. For instance, they can be reacted with various nucleophiles, such as those containing oxygen, nitrogen, or sulfur, to displace the chlorine atom. researchgate.net This can sometimes be accompanied by intramolecular cyclization, leading to the formation of various heterocyclic systems like imidazoles, pyrroles, and thiazolidine-4-ones. researchgate.net

In one study, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were synthesized for evaluation as potential antidepressant agents. nih.gov The initial step involved the synthesis of 2-chloro-N-substituted-acetamides by reacting various anilines or amines with chloroacetyl chloride. nih.gov These intermediates were then reacted with 2-mercaptobenzimidazole (B194830) to yield the final products. nih.gov This systematic approach to derivatization is crucial for exploring the chemical space around a core structure and identifying key structural features responsible for a desired biological effect.

The synthesis of adducts with biological molecules, such as nucleosides, has also been explored. Under mildly basic conditions, this compound has been shown to form adducts with 2'-deoxyguanosine (B1662781) and thymidine (B127349) through the displacement of the chlorine atom. researchgate.net Such studies are vital for understanding potential mechanisms of action at a molecular level.

Purification and Characterization Techniques in Synthetic Studies

The successful synthesis of this compound and its derivatives is critically dependent on robust purification and characterization methods to ensure the identity and purity of the final compounds.

Recrystallization and Chromatographic Methods

Following synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities that must be removed. Recrystallization is a common and effective technique for purifying solid compounds. For instance, the yields of synthesized 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were reported after recrystallization, indicating its use in obtaining pure compounds. nih.gov

Chromatographic techniques are also indispensable for both purification and analysis. Thin-layer chromatography (TLC) is frequently used to monitor the progress of a reaction. ijpsr.info For the separation and purification of larger quantities, column chromatography is often employed. High-performance liquid chromatography (HPLC) is a powerful analytical tool for assessing the purity of the final product and for quantitative analysis. An isocratic reversed-phase HPLC method has been developed and validated for the determination of a related compound, 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide, in a gel formulation. nih.gov This method utilized a C18 column and UV detection, demonstrating excellent linearity, precision, and recovery. nih.gov

Spectroscopic Characterization (e.g., IR, NMR, GC-MS) in Synthetic Confirmation

Once a compound has been purified, its chemical structure must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. For a related compound, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, characteristic IR absorption bands have been identified. These include a broad N-H stretch around 3393 cm⁻¹, a strong C=O stretch characteristic of acetamides at approximately 1649 cm⁻¹, and a C-Cl stretch around 756 cm⁻¹. The NIST WebBook also provides gas-phase IR spectrum data for this compound. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for elucidating the detailed structure of a molecule in solution. Both ¹H NMR and ¹³C NMR are used. For instance, in the characterization of adducts of this compound with nucleosides, NMR studies, including 2D-COSY and 2D-XHCORR, were instrumental in determining the structure of the products. researchgate.net These studies also revealed the presence of rotational isomers due to hindered rotation around the N-carbonyl bond. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification of individual components in a mixture and providing information about their molecular weight and fragmentation patterns. The NIST WebBook lists the availability of mass spectrum data (electron ionization) and gas chromatography information for this compound. nist.gov In the synthesis of various N-substituted chloroacetamide derivatives, GC-MS has been utilized for the characterization and establishment of the structures of the synthesized compounds. ijpsr.info

The combination of these purification and characterization techniques is essential for ensuring the quality and integrity of synthetic studies involving this compound and its derivatives, forming the foundation for reliable structure-activity relationship analyses.

Metabolism and Degradation Pathways of 2 Chloro N 2,6 Diethylphenyl Acetamide

Biotic Degradation Mechanisms

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms and mammals. For 2-Chloro-N-(2,6-diethylphenyl)acetamide, these processes are crucial in determining its persistence and potential impact in both the environment and biological systems.

Microbial Biotransformation and Biodegradation Studies

Microorganisms play a pivotal role in the breakdown of complex organic molecules in the soil and water. Various studies have identified this compound as a key intermediate in the microbial degradation of certain chloroacetanilide herbicides.

The formation of this compound from its parent herbicides primarily occurs through N-dealkylation and debutoxylation reactions. researchgate.net In the case of alachlor (B1666766), microbial degradation proceeds through N-dealkylation to produce CDEPA. mdpi.com For butachlor (B1668075), the degradation can involve debutoxylation and dealkylation to form CDEPA. researchgate.net One hypothesized pathway for butachlor degradation by Bacillus cereus strain DC-1 involves an initial deoxygenation to form an intermediate, followed by N-demethylation which yields this compound. mdpi.comnih.gov This compound is then subject to further breakdown. mdpi.comnih.gov

A number of specific microbial strains have been identified for their capacity to degrade chloroacetanilide herbicides, with this compound being a key intermediate in these processes.

Acinetobacter sp. GC-A6: This bacterial strain has demonstrated the ability to use alachlor as its sole carbon source, degrading it initially to 2-chloro-N-(2,6-diethylphenyl) acetamide (B32628). mdpi.com

Bacillus cereus strain DC-1: Isolated from soil with persistent butachlor exposure, this strain has shown significant butachlor degradation efficiency. mdpi.comnih.gov Its degradation pathway is hypothesized to proceed through the formation of this compound via N-demethylation. mdpi.comnih.gov

Bacillus sp. strain hys-1: The degradation pathway of butachlor by this strain is consistent with pathways observed in other Bacillus species, involving intermediates like this compound. mdpi.com

Xanthomonas axonopodis and Aspergillus niger: Both of these microbes, a bacterium and a fungus respectively, have displayed a significant potential to metabolize alachlor. tandfonline.com While the direct formation of CDEPA is an expected initial step, the ultimate degradation leads to various other residual compounds. ethz.ch The degradation of alachlor by these organisms is considered a cometabolic process. ethz.ch

Table 1: Microbial Strains Involved in the Degradation of Chloroacetanilide Herbicides to this compound

| Microbial Strain | Parent Herbicide | Key Degradation Step | Reference |

|---|---|---|---|

| Acinetobacter sp. GC-A6 | Alachlor | N-dealkylation | mdpi.com |

| Bacillus cereus strain DC-1 | Butachlor | N-demethylation | mdpi.comnih.gov |

| Bacillus sp. strain hys-1 | Butachlor | N-dealkylation | mdpi.com |

| Xanthomonas axonopodis | Alachlor | Cometabolism | tandfonline.comethz.ch |

Cometabolism is a process where microorganisms degrade a compound without using it as a primary source of energy or carbon. This mechanism has been identified as significant in the breakdown of alachlor. ethz.ch Bacteria and fungi can degrade alachlor through co-metabolism, and it has been noted that no pure or mixed microbial cultures have been reported to extensively mineralize this herbicide, suggesting the importance of cometabolic pathways. ethz.ch

Mammalian Metabolism and Metabolite Identification (e.g., Human and Rat Liver Microsomes)

In mammals, the metabolism of chloroacetanilide herbicides is primarily carried out in the liver by microsomal enzymes. These in vitro studies are essential for understanding the potential biotransformation pathways in humans and for comparing metabolic rates across different species.

The compound this compound (CDEPA) is a recognized intermediate in the metabolic activation pathway of alachlor and butachlor in both human and rat liver microsomes. nih.gov The metabolism of alachlor to CDEPA has been demonstrated in male human liver microsomes. nih.gov Research has identified the human cytochrome P450 isoform CYP3A4 as the enzyme responsible for this transformation. nih.gov

There are notable differences in the rate of CDEPA formation between species. Rat liver microsomes metabolize butachlor to CDEPA to a much greater extent than human liver microsomes. nih.gov Similarly, the rate of alachlor metabolism to CDEPA is significantly lower in human liver microsomes compared to those of rats. nih.gov

Once formed, CDEPA is further metabolized to 2,6-diethylaniline (B152787) (DEA). Both rat and human liver microsomes are capable of this conversion, with studies indicating the rates of this subsequent metabolic step. nih.gov

Table 2: Comparative Metabolic Rates in Liver Microsomes

| Metabolic Conversion | Species | Rate (nmol/min/mg) | Reference |

|---|---|---|---|

| Alachlor to CDEPA | Human | 0.0031 ± 0.0007 | nih.gov |

| Alachlor to CDEPA | Rat | 0.0353 ± 0.0036 | nih.gov |

| Butachlor to CDEPA | Human | < 0.001 | nih.gov |

| Butachlor to CDEPA | Rat | 0.045 | nih.gov |

| CDEPA to DEA | Human | 0.841 | nih.gov |

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | CDEPA |

| Alachlor | |

| Butachlor | |

| 2,6-diethylaniline | DEA |

Enzymatic Transformation Pathways (e.g., CYP3A4/7 catalysis of N-dealkylation)

The enzymatic transformation of xenobiotics, including metabolites like this compound, often involves the cytochrome P450 (CYP) superfamily of enzymes. Metabolic N-dealkylation is a common biotransformation pathway for secondary and tertiary amine drugs and related N-alkylated amides. nih.gov

While specific studies detailing the N-dealkylation of this compound are not extensively detailed in the provided research, the metabolism of its parent compound, alachlor, provides significant insight. The N-dealkylation of amides is a known metabolic reaction, and evidence supports the involvement of various P-450 isozymes, particularly CYP3A4 and other members of the CYP3A subfamily, in these processes. nih.gov For instance, the N-dealkylation of the antipsychotic drug perphenazine is mediated in vitro by several CYP isoforms, including CYP3A4, CYP1A2, CYP2C19, and CYP2D6. nih.gov Given that this compound is an N-dealkylation product of alachlor, further enzymatic transformations on this metabolite could occur, although the primary pathways lead to the formation of other conjugates and intermediates.

| Enzyme Family | Potential Role in Metabolism | Example Reaction |

| Cytochrome P450 (CYP) | Catalysis of oxidative metabolism | N-dealkylation, hydroxylation |

| CYP3A Subfamily (e.g., CYP3A4) | Major contributor to the metabolism of many xenobiotics, including N-dealkylation reactions. nih.gov | Transformation of parent compounds like Alachlor. |

Formation of Reactive Metabolites and Potential Carcinogenic Intermediates (e.g., 2,6-diethylbenzoquinone imine)

The biotransformation of chloroacetamide herbicides can lead to the formation of reactive metabolites. The parent compound, alachlor, is metabolized in vivo to 2,6-diethylaniline, which is then oxidized to form reactive intermediates such as 2,6-diethylbenzoquinone imine. This metabolic activation pathway is considered central to the carcinogenic effects observed with alachlor.

The initial steps involve the dechlorination of alachlor, followed by the formation of this compound (CDEPA). nih.gov Subsequent metabolic pathways can lead to the release of 2,6-diethylaniline. This aniline (B41778) derivative can undergo further oxidation to form the highly reactive 2,6-diethylbenzoquinone imine. This intermediate is capable of forming adducts with cellular macromolecules, including DNA, which is a critical step in the initiation of carcinogenesis. nih.gov Studies have demonstrated that both alachlor and its metabolite, this compound, can form DNA adducts. nih.govresearchgate.net

Abiotic Transformation Processes

Abiotic processes, occurring without the intervention of living organisms, play a crucial role in the environmental degradation of this compound.

Hydrolysis Reactions

Hydrolysis is a key abiotic process affecting chloroacetamide compounds. For most chloroacetamides, hydrolysis under basic conditions typically proceeds through a bimolecular nucleophilic substitution (SN2) reaction, where a hydroxide (B78521) ion replaces the chlorine atom. acs.org In acidic conditions, hydrolysis can lead to the cleavage of the amide bond. acs.org While specific kinetic data for this compound is not detailed, studies on analogous chloroacetamide herbicides show that they undergo both acid- and base-mediated hydrolysis. acs.org The N-dealkylation product of alachlor and butachlor, which is 2-chloro-2',6'-diethylacetanilide, is known to be mutagenic. acs.org

| Condition | Primary Hydrolysis Pathway | Resulting Products |

| Basic (e.g., high pH) | Nucleophilic substitution (SN2) of chloride with hydroxide. acs.org | Hydroxylated acetamide derivative |

| Acidic (e.g., low pH) | Cleavage of the amide bond. acs.org | Chloroacetic acid and 2,6-diethylaniline |

Chlorination Reactions

Information regarding the abiotic chlorination of this compound in environmental settings is not prominent in the available research. Chlorination reactions are more relevant to the synthesis of this compound, which typically involves the reaction of 2,6-diethylaniline with chloroacetyl chloride. researchgate.netresearchgate.net In the context of environmental degradation, processes like hydrolysis and photolysis are generally more significant transformation pathways than further chlorination.

Environmental Fate and Persistence of this compound and its Precursors

As a degradation product of widely used herbicides, the environmental fate of this compound is of considerable interest. Its persistence is influenced by its chemical properties and susceptibility to the biotic and abiotic degradation processes mentioned above. The persistence of its precursors, like alachlor, is moderate in soil environments.

Detection in Various Environmental Matrices

This compound, often referred to by its synonym 2-Chloro-2',6'-diethylacetanilide, is monitored as a pesticide degradation product in water quality assessments. nih.gov The United States Geological Survey (USGS) includes this compound in its Health-Based Screening Levels for evaluating water-quality data, categorizing it as a pesticide degradation product. nih.gov Its presence in environmental samples serves as an indicator of the use and subsequent degradation of parent herbicides like alachlor and butachlor. Detection in surface water and groundwater highlights its mobility and persistence in aquatic systems.

Leaching Potential and Mobility in Soil

The mobility of this compound in soil, a key determinant of its potential to leach into groundwater, is governed by its chemical properties and the physicochemical characteristics of the soil. While direct studies on this specific metabolite are limited, its behavior is often inferred from research on its parent compounds, like Alachlor.

The sorption of chloroacetamide herbicides to soil particles is a primary factor controlling their movement. Studies on Alachlor indicate a generally weak interaction with soil, suggesting a higher potential for mobility. researchgate.net The adsorption process for these types of compounds is significantly influenced by soil composition. Key findings include:

A positive correlation between the distribution coefficient (Kd) and the organic matter content of the soil. researchgate.net

A negative correlation between the Kd value and soil pH. researchgate.net

Research has indicated that as little as 1% of a parent compound like Alachlor is sorbed by soil particles, implying significant potential for movement through the soil profile. researchgate.net

Table 1: Physicochemical Properties Influencing Soil Mobility

| Property | Value | Implication for Mobility |

|---|

This interactive table provides key physicochemical data for this compound. Data sourced from PubChem. nih.gov

Influence on Microbial Communities

The interaction between this compound and soil microorganisms is bidirectional; the compound is a product of microbial metabolism, and its presence can, in turn, influence the microbial community. It is formed as an intermediate metabolite during the biodegradation of herbicides like Butachlor and Alachlor by various soil microbes. nih.govnih.govnih.gov

The application of chloroacetamide herbicides can alter the soil's microbial ecosystem. These chemicals may lead to a reduction in the total microbial population and shifts in the community structure. mdpi.com However, the soil also harbors specific microorganisms capable of using these compounds as a source of carbon, leading to their degradation.

Several microbial strains have been identified that play a role in the degradation pathways leading to or from this compound:

Bacillus altitudinis : This bacterial strain has been shown to utilize Butachlor as a sole carbon source, producing this compound as one of five identified metabolites during the degradation process. nih.gov

Bacillus cereus : Strain DC-1 of this species can efficiently degrade Butachlor, with a proposed pathway that includes the formation of this compound through N-demethylation, which is then further converted to 2,6-diethylaniline. nih.gov Bioremediation studies with this strain indicated it could promote a more stable and beneficial soil microbial community. nih.gov

Xanthomonas axonopodis and Aspergillus niger : These microbes have demonstrated a high potential to metabolize the parent compound Alachlor. nih.gov The degradation by these organisms proceeds through cometabolism, where the microbe degrades the compound without using it as a primary energy source. nih.gov

Table 2: Microbial Degradation of Parent Herbicides

| Microorganism | Parent Compound | Degradation Efficiency | Timeframe |

|---|---|---|---|

| Xanthomonas axonopodis | Alachlor | 82.1% | 35 days |

| Aspergillus niger | Alachlor | 72.6% | 35 days |

| Bacillus altitudinis | Butachlor | 90% (of 50 mg L⁻¹) | 5 days |

This interactive table summarizes the efficiency of various microorganisms in degrading parent chloroacetamide herbicides, a process in which this compound is a key intermediate. Data sourced from multiple studies. nih.govnih.govnih.gov

Biological Activities and Pharmacological Investigations of 2 Chloro N 2,6 Diethylphenyl Acetamide and Its Analogs

Antimicrobial Properties

The antimicrobial potential of chloroacetamide derivatives has been a subject of scientific inquiry, with studies exploring their efficacy against a range of microbial pathogens.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, E. coli)

While direct and extensive research on the antibacterial properties of 2-Chloro-N-(2,6-diethylphenyl)acetamide against specific strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli is not widely documented in publicly available literature, studies on analogous N-(substituted phenyl)-2-chloroacetamides provide valuable insights. Research has shown that chloroacetamide derivatives can exhibit notable antibacterial action.

One study investigating a series of newly synthesized N-(substituted phenyl)-2-chloroacetamides demonstrated their effectiveness against the Gram-positive bacteria S. aureus and methicillin-resistant S. aureus (MRSA). The same study found them to be less effective against the Gram-negative bacterium E. coli. This suggests that the biological activity of chloroacetamides can be influenced by the nature of the microbial cell wall.

Another study highlighted the importance of the chloro- group in the acetamide (B32628) structure for its antibacterial potency. The addition of a chlorine atom to an acetamide precursor was found to double its antibacterial efficacy against Klebsiella pneumoniae. nih.gov This underscores the potential of the chloroacetamide moiety, present in this compound, to contribute to antibacterial effects. For instance, some acetamide derivatives have shown inhibition zones ranging from 10-36 mm against Staphylococcus aureus and 16-35 mm against Pseudomonas aeruginosa. nih.gov

Interactive Data Table: Antibacterial Activity of Acetamide Derivatives

| Compound/Class | Bacterium | Activity | Source |

| N-(substituted phenyl)-2-chloroacetamides | Staphylococcus aureus | Effective | |

| N-(substituted phenyl)-2-chloroacetamides | Escherichia coli | Less Effective | |

| Acetamide Derivatives | Staphylococcus aureus | Inhibition zones of 10-36 mm | nih.gov |

| Acetamide Derivatives | Pseudomonas aeruginosa | Inhibition zones of 16-35 mm | nih.gov |

Antifungal Activity

Similar to its antibacterial profile, the direct antifungal activity of this compound is not extensively detailed. However, research on related chloroacetamide compounds indicates a potential for antifungal properties. For example, studies on N-(substituted phenyl)-2-chloroacetamides have shown them to be moderately effective against the yeast Candida albicans.

The critical role of the chloro- substituent in conferring antifungal activity has also been demonstrated. One investigation revealed that while N-(2-hydroxyphenyl) acetamide showed no ability to inhibit the growth of Candida albicans, its chlorinated counterpart, 2-chloro-N-(2-hydroxyphenyl)acetamide, was capable of inhibiting 96.6% of the tested C. albicans strains. nih.gov This suggests that the 2-chloro-N-arylacetamide scaffold is a promising starting point for the development of new antifungal agents.

Structure-Activity Relationship Studies for Antimicrobial Efficacy

Structure-activity relationship (SAR) studies on chloroacetamide derivatives have begun to elucidate the chemical features that govern their antimicrobial efficacy. A key finding is the significant role of the chloro- substituent on the acetamide portion of the molecule. The presence of this halogen atom appears to be crucial for enhanced antimicrobial activity. nih.gov

Furthermore, research on N-(substituted phenyl)-2-chloroacetamides has indicated that the biological activity varies with the position of substituents on the phenyl ring. This variation can explain why certain molecules exhibit greater efficacy against Gram-negative bacteria compared to Gram-positive bacteria or fungi.

Herbicidal Activity and Related Research

The most well-documented biological activity related to this compound is its role as a key structural component and metabolite of several major chloroacetamide herbicides, such as Alachlor (B1666766) and Butachlor (B1668075). nih.gov These herbicides are widely used in agriculture for weed control.

Inhibition of Plant Fatty Acid Elongation

The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis in plants. nih.govsemanticscholar.orgresearchgate.netekb.eg VLCFAs are crucial components of plant cell membranes and the protective outer layers of plants, such as the cuticle.

Chloroacetamides specifically target and inhibit the enzymes known as fatty acid elongases (FAEs). nih.gov These enzymes are responsible for the step-wise addition of two-carbon units to fatty acid chains, leading to the formation of VLCFAs. By inhibiting these elongases, chloroacetamide herbicides disrupt the production of these essential lipids, leading to a loss of membrane integrity and ultimately, the death of the susceptible plant. ekb.eg Studies have shown that chloroacetamides can inhibit the formation of saturated VLCFAs with 20, 22, and 24 carbon atoms by up to 100%. researchgate.net The sensitivity of this process to chloroacetamides is high, with 50% inhibition of VLCFA formation observed at nanomolar concentrations of some herbicides in this class. researchgate.net

Interactive Data Table: Herbicidal Action of Chloroacetamides

| Herbicide Class | Primary Mechanism | Target Enzymes | Effect | Source |

| Chloroacetamides | Inhibition of VLCFA synthesis | Fatty Acid Elongases (FAEs) | Disruption of membrane integrity, plant death | nih.govsemanticscholar.orgresearchgate.netekb.eg |

Impact on Plant Physiological Processes (e.g., phytoalexin accumulation)

Beyond their direct inhibitory effects on fatty acid synthesis, chloroacetamide herbicides can also induce other physiological responses in plants. One notable effect is the accumulation of phytoalexins. Phytoalexins are antimicrobial compounds that plants produce under stress, including exposure to certain chemicals.

Research has demonstrated that the application of the chloroacetamide herbicides Pretilachlor and Butachlor, which are derivatives of this compound, leads to the accumulation of phytoalexins in rice (Oryza sativa) plants. acs.org This suggests that the core this compound structure, or its metabolites, can trigger plant defense responses. The accumulation of these stress-related compounds is another facet of the complex interaction between these herbicides and plant physiology.

Mechanisms of Action as a VLCFA Inhibitor

The primary herbicidal action of this compound and other chloroacetamide herbicides lies in their ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are fatty acids with chain lengths of 20 carbons or more and are crucial components of various cellular structures in plants.

The key enzyme inhibited by chloroacetamide herbicides is the VLCFA-synthase. researchgate.netnih.gov This enzyme catalyzes the initial and rate-limiting step in the VLCFA elongation cycle, which involves the condensation of a C2 unit from malonyl-CoA with an acyl-CoA substrate. researchgate.net Research has demonstrated that chloroacetamides, such as metazachlor (B166288) and butachlor, which are structurally related to this compound, specifically and potently inhibit this elongation process. researchgate.netsemanticscholar.org

The inhibition of VLCFA-synthase by chloroacetamides is a highly specific interaction. Studies have shown that the inhibition can be alleviated by increasing the concentration of the acyl-CoA substrate, suggesting a competitive or mixed-inhibition model. However, prolonged incubation with the inhibitor leads to irreversible binding to the enzyme. researchgate.net The stereochemistry of the chloroacetamide molecule is also critical for its inhibitory activity, with (S)-enantiomers being significantly more active than their (R)-enantiomers. researchgate.net The consequence of this inhibition is a marked reduction in the levels of VLCFAs in plant tissues, which disrupts the formation and integrity of cellular membranes and other essential structures derived from these fatty acids. researchgate.netresearchgate.net This ultimately leads to the inhibition of seedling growth and development, the characteristic herbicidal effect of this class of compounds. The sensitivity of VLCFA synthesis to chloroacetamides is remarkably high, with 50% inhibition observed at nanomolar concentrations, underscoring this as a primary mode of action. researchgate.netsemanticscholar.org

Table 1: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis by Chloroacetamide Herbicides

| Enzyme Target | Inhibitor Class | Specific Mechanism | Key Findings |

| VLCFA-synthase | Chloroacetamides | Competitive/mixed inhibition with the acyl-CoA substrate, leading to irreversible binding over time. | Inhibition is highly specific to the initial elongation step. The (S)-enantiomers are more active. 50% inhibition occurs at nanomolar concentrations. |

Herbicide Resistance Mechanisms in Weeds

The extensive use of chloroacetamide herbicides has led to the evolution of resistance in various weed populations. The mechanisms of resistance are broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR): This form of resistance involves modifications to the target protein, in this case, the VLCFA-synthase, which reduce the binding affinity of the herbicide. While theoretically possible, specific mutations in the gene encoding VLCFA-synthase that confer resistance to chloroacetamides are not as commonly reported as NTSR mechanisms.

Non-Target-Site Resistance (NTSR): NTSR encompasses a variety of mechanisms that prevent the herbicide from reaching its target at a toxic concentration. For chloroacetamide herbicides, the most significant NTSR mechanism is enhanced metabolic detoxification. This often involves the conjugation of the herbicide molecule with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). Weeds with elevated levels or more efficient forms of GSTs can rapidly detoxify the chloroacetamide, preventing it from inhibiting VLCFA-synthase. Cross-resistance to multiple chloroacetamide herbicides, such as metolachlor (B1676510) and alachlor, has been observed in resistant weed biotypes, indicating a common detoxification pathway.

Pharmacological Activities of Derivatives and Related Compounds

Beyond its role in agriculture, this compound is a crucial precursor in the synthesis of various pharmacologically active compounds, most notably the local anesthetic and antiarrhythmic drug, lidocaine (B1675312). The structural motif of this acetamide is a cornerstone for a range of therapeutic effects.

Local Anesthetic Activity (as a precursor to lidocaine)

This compound is a key intermediate in the synthesis of lidocaine. The synthesis involves the reaction of 2,6-diethylaniline (B152787) with chloroacetyl chloride to form this compound. This intermediate is then reacted with diethylamine (B46881) to yield lidocaine.

Lidocaine and its derivatives exert their local anesthetic effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This blockade prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials. By inhibiting the transmission of nerve impulses, these compounds produce a temporary loss of sensation in the area of application. The efficacy of lidocaine derivatives as local anesthetics is influenced by their lipophilicity and their ability to interact with the sodium channel.

Antiarrhythmic Properties

Lidocaine, derived from this compound, is classified as a Class Ib antiarrhythmic agent. nih.gov Its primary mechanism of action in treating cardiac arrhythmias is the blockade of sodium channels in myocardial cells. orientjchem.orgresearchgate.net This action is particularly effective in ischemic tissue where the resting membrane potential is more depolarized, leading to a higher proportion of inactivated sodium channels to which lidocaine preferentially binds. researchgate.net The blockade of these channels shortens the action potential duration and reduces the effective refractory period, thereby suppressing arrhythmias caused by re-entry circuits.

Derivatives of lidocaine have also been investigated for their antiarrhythmic potential. For instance, methyl lidocaine, a quaternary ammonium (B1175870) derivative, has demonstrated antiarrhythmic properties similar to lidocaine but with a longer duration of action and a reduced propensity for central nervous system toxicity. researchgate.net

Table 2: Comparison of Antiarrhythmic Properties of Lidocaine and Methyl Lidocaine

| Compound | Mechanism of Action | Duration of Action | Central Nervous System (CNS) Toxicity |

| Lidocaine | Blocks activated and inactivated sodium channels | Short | Can cause CNS stimulation |

| Methyl Lidocaine | Blocks sodium channels | Significantly longer than lidocaine | Not associated with overt CNS stimulatory effects |

Analgesic and Anti-inflammatory Effects

Derivatives of this compound, particularly lidocaine, exhibit significant analgesic and anti-inflammatory properties. The analgesic effects are not solely due to the local anesthetic action but also involve systemic mechanisms when administered intravenously. ijpsr.info Systemic lidocaine has been shown to reduce pain by attenuating central sensitization and peripheral nociceptor activity. archivepp.com

The anti-inflammatory effects of lidocaine and related compounds are multifaceted. They have been shown to reduce the production and release of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). ijpsr.infonih.govcymitquimica.com This modulation of the inflammatory response is thought to contribute to its analgesic efficacy and may be beneficial in various surgical and pathological inflammatory conditions. nih.gov Other acetamide derivatives have also been synthesized and evaluated for their analgesic and anti-inflammatory activities, with some showing promising results in preclinical studies. nih.gov

Neuroprotective Effects

Emerging research has highlighted the neuroprotective potential of lidocaine and its analogs. nih.govsemanticscholar.org In experimental models of cerebral ischemia and hypoxia, lidocaine has been shown to reduce neuronal damage. nih.gov The proposed mechanisms for this neuroprotection are diverse and include the inhibition of sodium influx, which can prevent excitotoxicity, preservation of mitochondrial function and cellular ATP levels, and the reduction of neuroinflammation. nih.gov

Studies have demonstrated that lidocaine can attenuate neuronal death in the hippocampus and reduce the activation of microglia, which are key immune cells in the central nervous system involved in inflammatory processes. semanticscholar.org By mitigating the inflammatory cascade and excitotoxic damage, lidocaine and its derivatives may offer therapeutic potential in conditions associated with neuronal injury. nih.govsemanticscholar.orgresearchgate.net

Table 3: Summary of Pharmacological Activities of Lidocaine and Related Compounds

| Pharmacological Activity | Primary Mechanism | Therapeutic Potential |

| Local Anesthetic | Blockade of voltage-gated sodium channels in neurons | Numbing for medical and dental procedures |

| Antiarrhythmic | Blockade of sodium channels in cardiac myocytes | Treatment of ventricular arrhythmias |

| Analgesic | Attenuation of central and peripheral sensitization | Management of acute and chronic pain |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines (e.g., IL-6, TNF-α) | Reduction of inflammation in surgical and pathological states |

| Neuroprotective | Inhibition of sodium influx, preservation of mitochondrial function, anti-neuroinflammatory effects | Protection against neuronal injury in ischemic and hypoxic conditions |

Antidepressant Activity of Related Acetamide Derivatives

The therapeutic potential of acetamide derivatives has been an area of active research, with several studies exploring their utility in treating central nervous system disorders. Within this class of compounds, certain derivatives have been investigated for their antidepressant effects. Research has shown that the introduction of various substituents to the acetamide scaffold can lead to compounds with significant antidepressant-like activity.

For instance, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives demonstrated moderate to good antidepressant activity in animal models such as the tail suspension test (TST) and forced swimming test (FST). nih.gov The most potent compound in this series showed greater antidepressant potential than the standard drugs moclobemide, imipramine, and fluoxetine. nih.gov The mechanism for some of these derivatives is believed to involve the inhibition of monoamine oxidase A (MAO-A), an enzyme that metabolizes key neurotransmitters like norepinephrine (B1679862) and serotonin (B10506), which are implicated in the pathophysiology of depression. nih.gov

Similarly, novel benzothiazole (B30560) derivatives incorporating an acetamide moiety have been synthesized and evaluated for antidepressant-like effects. nih.gov Several of these compounds significantly reduced the immobility time of mice in the tail suspension test, an indicator of antidepressant activity. nih.gov These effects were not associated with changes in locomotor activity, suggesting a specific antidepressant-like action. nih.gov Further mechanistic studies indicated that the serotonergic system, rather than the noradrenergic system, plays a crucial role in the observed effects of these particular derivatives. nih.gov Another example is Caroxazone, a benzoxazinone (B8607429) derivative containing an acetamide group, which was formerly marketed as an antidepressant and functions as a reversible inhibitor of monoamine oxidase (RIMA). wikipedia.org

While these studies highlight the potential of the acetamide scaffold as a source of new antidepressant agents, the specific antidepressant activity of this compound itself has not been a primary focus of investigation in the reviewed literature. The research has centered more on its herbicidal metabolites and toxicological profile.

Antipsychotic Activity of Related Acetamide Derivatives

The investigation into acetamide derivatives has also extended to their potential antipsychotic properties, although this area is less explored than their antidepressant or analgesic activities. The structural features of acetamides can be found in various pharmacologically active molecules, and modifications can tune their binding affinity to different receptors, including those relevant to psychosis, such as dopamine (B1211576) and serotonin receptors.

For example, TIK-301 (also known as LY-156735), an acetamide derivative, acts as an agonist at melatonin (B1676174) receptors but also as an antagonist at the serotonin 5-HT2B and 5-HT2C receptors. wikipedia.org Antagonism at the 5-HT2C receptor is a mechanism shared by some atypical antipsychotic drugs. This dual activity suggests that acetamide-based compounds could be engineered to target multiple receptor systems involved in psychiatric disorders.

However, direct studies focusing on the antipsychotic potential of this compound or its close analogs are not extensively documented in the scientific literature. The primary research thrust for this specific compound and its parent herbicide, Alachlor, has been on its toxicological and environmental impact rather than on its potential as a central nervous system therapeutic.

Toxicological and Ecotoxicological Implications

The toxicological profile of this compound, a primary metabolite of the herbicide Alachlor, has been a subject of significant scientific scrutiny. Concerns stem from the widespread use of Alachlor in agriculture and the potential for human and environmental exposure. The toxicological implications are primarily related to its genotoxicity, potential for developmental effects, and cytotoxicity.

Mutagenicity and DNA Adduct Formation

A key concern regarding the toxicity of this compound and its parent compound, Alachlor, is their ability to interact with genetic material. Studies have focused on their potential to cause mutations and form covalent bonds with DNA, known as DNA adducts, which are considered a critical step in the initiation of carcinogenesis.

Research has shown that both Alachlor and its metabolite, this compound (referred to as CDEPA in some studies), can form adducts with DNA building blocks. nih.govnih.gov In laboratory settings, under mildly basic conditions, both compounds have been shown to form N-1 adducts with 2'-deoxyguanosine (B1662781) and N-3 adducts with thymidine (B127349) by displacing the chlorine atom. nih.gov

The metabolic activation of Alachlor is considered crucial for its genotoxic effects. In vivo studies in mice have demonstrated that the labeling of DNA is significantly higher from the methoxymethyl portion of Alachlor than from its phenyl ring, suggesting that the N-CH2OCH2OH metabolite or the formaldehyde (B43269) it releases is a key reactive intermediate in forming DNA adducts. nih.gov While the metabolite 2,6-diethylaniline (DEA) can be activated by peroxidases to form DNA adducts, this activation pathway does not occur for this compound itself. nih.gov

Teratogenicity

The potential for chemical compounds to cause birth defects (teratogenicity) is a critical aspect of toxicological evaluation. For related chloroacetamide compounds, there is evidence suggesting possible toxicity to human reproduction or development. ilo.org Animal tests on 2-chloroacetamide (B119443) have indicated that it may be a reproductive toxicant. ilo.orgeurofinsus.com However, specific studies focusing solely on the teratogenic potential of this compound are not detailed in the provided search results. The safety data for this specific compound does not list it as a known carcinogen by major regulatory agencies, but this does not preclude other forms of developmental toxicity. fishersci.com

Cytotoxicity Studies

Cytotoxicity, the ability of a substance to cause cell damage or death, has been evaluated for various acetamide derivatives. Studies have shown that certain naphthoxyacetamide derivatives exhibit cytotoxic effects against cancer cell lines, such as HeLa cells, with activity comparable to the chemotherapy drug cisplatin (B142131) at similar concentrations. mdpi.com

For this compound, its parent compound Alachlor, and the related metabolite 2,6-diethylaniline, cytotoxicity has been observed in various cell systems. For example, studies on the related compound 2-chloroacetamide showed that it can cause fatty degeneration and extensive necrosis of liver cells in rats at high doses. europa.eu While comprehensive cytotoxicity data specifically for this compound across multiple cell lines is not fully detailed in the provided results, its classification as harmful if swallowed and a cause of serious eye irritation points to its inherent cytotoxic potential. echemi.com

Endocrine Disruptor Potential (for related compounds)

There is growing concern that some pesticides and herbicides can act as endocrine-disrupting chemicals (EDCs), interfering with the body's hormonal systems. nih.govresearchgate.netmdpi.combeyondpesticides.org Several studies have investigated the endocrine-disrupting effects of various herbicides, including some with structural similarities to acetamides.

In vitro assays have shown that a number of pesticides can exhibit antiestrogenic and antiandrogenic activity. nih.govresearchgate.net For example, herbicides like atrazine, linuron, and diuron (B1670789) were found to be active in recombinant yeast screens designed to detect hormonal activity. nih.govresearchgate.net These compounds often led to an inhibition of ovulation and decreased testosterone (B1683101) production in cultured frog oocytes. nih.govresearchgate.net Glyphosate-based herbicides have also been shown to disrupt the androgen receptor and inhibit aromatase, the enzyme that converts androgens to estrogens, in human cell lines. nrc.gov

While these findings highlight a potential mechanism of toxicity for some herbicides, the specific endocrine-disrupting potential of this compound has not been as thoroughly characterized in the reviewed literature. However, the evidence from related compounds suggests that this is a relevant area for toxicological consideration.

| Compound/Class | Observed Effect | Assay System | Reference |

|---|---|---|---|

| Atrazine, Linuron, Diuron | Antiestrogenic/Antiandrogenic activity | Recombinant Yeast Screen | nih.govresearchgate.net |

| Various Herbicides | Inhibition of ovulation, decreased testosterone | Cultured Xenopus oocytes | nih.govresearchgate.net |

| Glyphosate-based herbicides | Disruption of androgen receptor, aromatase inhibition | Human Cell Lines (HepG2, MDA-MB453) | nrc.gov |

| Methiocarb | Altered estrogen signaling | Gene Reporter Assay (MELN cells) | mdpi.com |

Analytical Methodologies for 2 Chloro N 2,6 Diethylphenyl Acetamide

Chromatographic Techniques

Chromatographic methods are fundamental in the analytical workflow for 2-Chloro-N-(2,6-diethylphenyl)acetamide, enabling the separation of the compound from complex mixtures for subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification.

The National Institute of Standards and Technology (NIST) provides mass spectral data for this compound, which serves as a reference for its identification. nist.gov The electron ionization (EI) mass spectrum is characterized by a specific pattern of fragment ions that allows for unambiguous confirmation of the compound's structure. For quantitative analysis, a calibration curve is typically constructed using standards of known concentrations. GC-MS is also utilized in the broader characterization of N-substituted chloroacetamide derivatives, confirming their synthesized structures. ijpsr.info

Table 1: GC-MS Parameters for Analysis of Related Chloroacetamides

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Instrument | GCMS-QP 2010 SHIMADZU or equivalent ijpsr.info | Separation and Detection |

| Column | Capillary column (e.g., DB-5ms) | Separation of analytes |

| Injector Temperature | 250 °C | Vaporization of the sample |

| Oven Temperature Program | Ramped (e.g., 100 °C to 280 °C) | Elution of compounds |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragmentation and ionization |

| Mass Analyzer | Quadrupole | Mass-to-charge ratio analysis |

| Detection Mode | Scan or Selected Ion Monitoring (SIM) | Identification and Quantification |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the analysis of metabolites in biological matrices. This compound is a known human metabolite of the herbicides Alachlor (B1666766) and Butachlor (B1668075). nih.gov LC-MS/MS offers the high sensitivity and selectivity required to detect and quantify this compound at low concentrations in complex samples such as blood plasma or urine. nih.gov

The methodology involves separating the analyte from the matrix using liquid chromatography, often with a reversed-phase column. The eluent is then introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source. In the tandem MS setup, a specific precursor ion corresponding to the protonated molecule of this compound is selected and fragmented to produce characteristic product ions. This transition is monitored for highly selective quantification. The development of LC-MS/MS methods is crucial for studying the biotransformation and exposure pathways of parent herbicides. mdpi.com

Table 2: LC-MS/MS Parameters for Metabolite Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Chromatography System | HPLC or UPLC system | Separation of metabolites |

| Column | C18 reversed-phase column | Retention and separation |

| Mobile Phase | Gradient of water and acetonitrile/methanol with formic acid sielc.com | Elution of analytes |

| Ionization Source | Electrospray Ionization (ESI), positive mode | Generation of molecular ions |

| Mass Spectrometer | Triple Quadrupole (QqQ) or Orbitrap | Mass analysis and fragmentation |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Selective and sensitive quantification |

| Precursor Ion (m/z) | [M+H]⁺ | Parent ion of the analyte |

| Product Ions (m/z) | Specific fragments | Confirmation and quantification |

High-Performance Liquid Chromatography (HPLC) for Purity and Formulation Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for quality control, used to determine the purity of this compound and to quantify its concentration in various formulations. The technique separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.

For purity analysis, HPLC with UV detection is commonly employed. A sample of the compound is injected into the HPLC system, and the chromatogram reveals the main peak corresponding to this compound, as well as any impurity peaks. The area of each peak is proportional to its concentration, allowing for the calculation of the purity percentage. fishersci.com In formulation analysis, such as in a gel product, a validated isocratic reversed-phase HPLC method can be used for accurate quantification. nih.gov

Table 3: HPLC Method Parameters for Purity and Formulation Analysis

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| System | Isocratic or Gradient HPLC with UV detector | nih.gov |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile/Water mixture or buffered solution | sielc.comnih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection Wavelength | 254 nm | nih.gov |

| Assay Percent Range | Typically ≥97.5% | fishersci.com |

Thin-Layer Chromatography (TLC) in Synthetic Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively for monitoring the progress of organic syntheses. In the synthesis of this compound and its derivatives, TLC is used to track the conversion of reactants to products. ijpsr.info

A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase. The different components of the reaction mixture travel up the plate at different rates, resulting in their separation. By comparing the spots of the reaction mixture to those of the starting materials and the expected product, chemists can determine if the reaction is complete. The spots are often visualized under UV light or by staining with an agent like iodine. ijpsr.info

Spectroscopic Methods

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum is a plot of the absorbance or transmittance of IR radiation versus the frequency (or wavenumber).

The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. nist.gov The presence of a secondary amide is indicated by the N-H stretching and bending vibrations. The carbonyl (C=O) group of the amide shows a strong absorption, and the C-Cl bond also has a characteristic absorption in the fingerprint region. nist.govekb.eg

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Wavenumber (cm⁻¹) | Vibration Type | Reference |

|---|---|---|---|

| N-H (Amide) | ~3270 | Stretching | nist.gov |

| C-H (Aromatic) | ~3060 | Stretching | nist.gov |

| C-H (Aliphatic) | ~2970 | Stretching | nist.gov |

| C=O (Amide I) | ~1670 | Stretching | nist.gov |

| N-H (Amide II) | ~1540 | Bending | ijpsr.info |

| C-Cl | ~780-540 | Stretching | ijpsr.info |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of organic molecules like this compound. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

While specific spectral data for this compound is not abundantly published, the expected signals can be inferred from its structure and comparison with the closely related and well-documented analogue, 2-Chloro-N-(2,6-dimethylphenyl)acetamide. chemicalbook.comchegg.comguidechem.com

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule.

Aromatic Protons: The protons on the diethylphenyl ring will appear in the aromatic region (typically δ 7.0-7.5 ppm). Due to the symmetrical 2,6-disubstitution, a characteristic splitting pattern would be anticipated.

Amide Proton (N-H): A broad singlet corresponding to the amide proton would likely be observed, with its chemical shift being solvent-dependent.

Chloromethyl Protons (-CH₂Cl): A sharp singlet for the two protons of the chloromethyl group is expected, typically appearing in the region of δ 4.0-4.5 ppm.

Ethyl Group Protons (-CH₂CH₃): The two ethyl groups will give rise to a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling.

Expected ¹³C NMR Spectral Features: The carbon-13 NMR spectrum provides information on the different carbon environments.

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-175 ppm, is characteristic of an amide carbonyl carbon.

Aromatic Carbons: Signals for the six carbons of the aromatic ring will be present in the δ 120-140 ppm range. The two carbons bearing the ethyl groups and the carbon attached to the nitrogen will have distinct chemical shifts from the other aromatic carbons.

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group will show a signal typically in the range of δ 40-50 ppm.

Ethyl Group Carbons (-CH₂CH₃): Two distinct signals will be present for the ethyl groups: one for the methylene carbons and one for the terminal methyl carbons.

The table below outlines the predicted NMR data for this compound based on standard chemical shift ranges and data from its dimethyl analogue. chemicalbook.com

| Functional Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 7.5 | 120 - 140 |

| Amide-H | Variable (solvent dependent) | - |

| -CH₂Cl | 4.0 - 4.5 | 40 - 50 |

| -CH₂CH₃ (Methylene) | ~2.6 (quartet) | ~24 |

| -CH₂CH₃ (Methyl) | ~1.2 (triplet) | ~14 |

| C=O (Amide) | - | 165 - 175 |

UV Detection in Chromatographic Analysis

Ultraviolet (UV) detection is a common and robust method used in conjunction with High-Performance Liquid Chromatography (HPLC) for the quantification of this compound. The presence of the substituted benzene (B151609) ring in the molecule provides a chromophore that absorbs UV light, allowing for its detection and quantification.

Reverse-phase HPLC (RP-HPLC) methods are suitable for the analysis of this compound. sielc.com A typical RP-HPLC setup would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile. sielc.com The analyte is separated from other components in the sample matrix based on its polarity, and as it elutes from the column, it passes through a UV detector. The detector measures the absorbance of the eluent at a specific wavelength, which is chosen to be the wavelength of maximum absorbance (λmax) for the compound to ensure the highest sensitivity. For aromatic amides, this is often in the range of 230-270 nm. researchgate.net

A study on the related compound 2-chloro-N-(2,4-dinitrophenyl)acetamide showed significant UV absorbance, which is a principle applicable to the target analyte due to its aromatic structure. researchgate.net The peak area in the resulting chromatogram is directly proportional to the concentration of the analyte in the sample, allowing for precise quantification when compared against a calibration curve prepared from reference standards.

The table below summarizes a typical set of conditions for HPLC-UV analysis.

| Parameter | Condition |

| Column | C18, e.g., 250 mm x 4.6 mm, 5 µm particles |

| Mobile Phase | Acetonitrile and Water (with buffer, e.g., phosphate) |

| Detection | UV Absorbance (e.g., ~240 nm) |

| Flow Rate | ~1.0 mL/min |

| Application | Quantification, Impurity Profiling |

Quality Control and Reference Standards

This compound plays a significant role in the quality control of various products, particularly within the pharmaceutical and agricultural sectors, where it may be present as a manufacturing intermediate, impurity, or metabolite. nist.govepa.gov

Application in Pharmaceutical Quality Control

In pharmaceutical manufacturing, strict quality control is essential to ensure the safety and efficacy of the final drug product. This involves the identification and quantification of any impurities. This compound is structurally related to certain active pharmaceutical ingredients (APIs) and can be a process-related impurity or a starting material in their synthesis. For instance, the analogous compound 2-Chloro-N-(2,6-dimethylphenyl)acetamide is a known impurity (Impurity H) of Lidocaine (B1675312) Hydrochloride as per the European Pharmacopoeia (EP) and British Pharmacopoeia (BP), and also an impurity of Ranolazine. pharmaffiliates.comlgcstandards.com

Therefore, validated analytical methods, such as HPLC-UV, are employed in the quality control laboratories of pharmaceutical companies to test for the presence of such chloroacetamide impurities in API batches and final formulations. The presence and concentration of these impurities must be kept below strict thresholds defined by regulatory bodies.

Use as a Reference Standard in Drug Formulation Studies

For accurate quantification of this compound as an impurity, a highly purified version of the compound is required for use as a reference standard. Pharmaceutical analytical impurity (PAI) reference standards are used to develop and validate analytical methods, to confirm the identity of unknown peaks in a chromatogram (peak identification), and to serve as a calibrant for constructing calibration curves for quantification.

Companies specializing in pharmaceutical reference standards supply this compound, ensuring its high purity and providing a certificate of analysis that details its characterization. lgcstandards.comusp.org This allows analytical chemists in drug formulation and stability studies to confidently identify and quantify it, ensuring the final product meets its quality specifications.

Adherence to Regulatory Standards (e.g., FAO, CIPAC)

In the agrochemical industry, this compound is relevant as a metabolite and potential impurity in the manufacturing of chloroacetamide herbicides like Alachlor and Butachlor. epa.govfao.org The Food and Agriculture Organization of the United Nations (FAO) sets specifications for these pesticide products to ensure their quality and minimize risks. fao.orgscribd.com

These FAO specifications include maximum allowable limits for relevant impurities that may be present in the technical grade active ingredient. fao.org While this compound may not be listed as a specific impurity with a defined limit in all historical FAO documents for Alachlor, the general clauses on related manufacturing impurities necessitate its monitoring. scribd.com

The analytical methods used to enforce these specifications are often developed and validated by the Collaborative International Pesticides Analytical Council (CIPAC). fao.orgcipac.org CIPAC provides standardized analytical methods for determining the active ingredient content and relevant impurities in pesticide formulations. cipac.org Therefore, the analysis of this compound in the context of herbicide quality control adheres to the principles and methodologies established by these international regulatory and standard-setting bodies.

Computational and Theoretical Studies on 2 Chloro N 2,6 Diethylphenyl Acetamide

Molecular Modeling and Simulations

Computational techniques such as molecular modeling and simulations provide a microscopic view of 2-Chloro-N-(2,6-diethylphenyl)acetamide, elucidating its interactions with biological macromolecules and its intrinsic electronic properties.

Molecular Docking for Enzyme Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. While specific molecular docking studies detailing the interaction of this compound with specific enzymes are not extensively available in the public domain, the general methodology is widely applied to analogous compounds. For instance, studies on other acetamide (B32628) derivatives often involve docking them into the active sites of enzymes to elucidate their inhibitory mechanisms. This approach helps in identifying key amino acid residues that interact with the ligand, providing a basis for understanding its biological activity.